
2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid is an organic compound that features a bromophenyl group and a pyrrolidinyl group attached to an acetic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Formation of Pyrrolidine Derivative: Reaction of the brominated phenyl compound with pyrrolidine.
Acetic Acid Introduction: Attachment of the acetic acid moiety to the pyrrolidine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the pyrrolidine ring or the phenyl group.
Reduction: Reduction reactions could target the bromine atom or other functional groups.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups to the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Possible applications in the synthesis of materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action for 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, influencing various molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid
- 2-(3-Fluorophenyl)-2-(pyrrolidin-1-yl)acetic acid
- 2-(3-Methylphenyl)-2-(pyrrolidin-1-yl)acetic acid
Uniqueness
The presence of the bromine atom in 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid might confer unique properties, such as increased reactivity or specific biological activity, compared to its analogs with different substituents on the phenyl ring.
Eigenschaften
Molekularformel |
C12H14BrNO2 |
|---|---|
Molekulargewicht |
284.15 g/mol |
IUPAC-Name |
2-(3-bromophenyl)-2-pyrrolidin-1-ylacetic acid |
InChI |
InChI=1S/C12H14BrNO2/c13-10-5-3-4-9(8-10)11(12(15)16)14-6-1-2-7-14/h3-5,8,11H,1-2,6-7H2,(H,15,16) |
InChI-Schlüssel |
IIKCVOVCWIQAKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(C2=CC(=CC=C2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



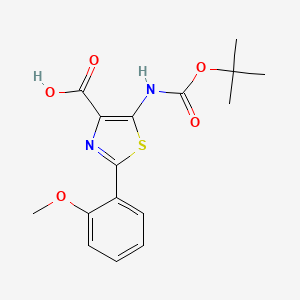

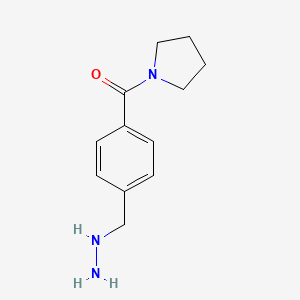
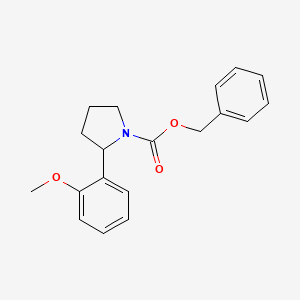
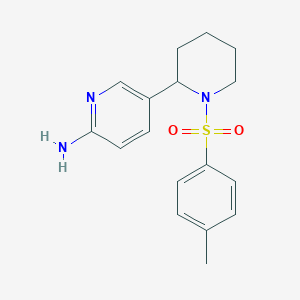
![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11807651.png)
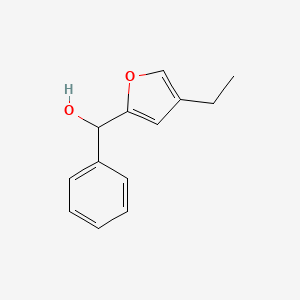
![2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole](/img/structure/B11807662.png)

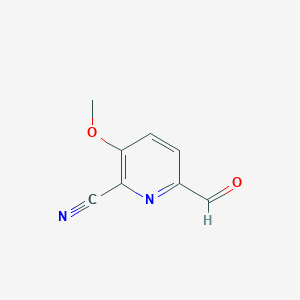

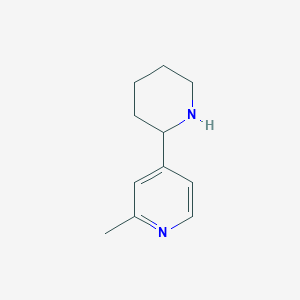
![2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11807695.png)
